molecular formula C12H11NO B15388794 (3-Phenylpyridin-4-yl)methanol

(3-Phenylpyridin-4-yl)methanol

Cat. No.: B15388794
M. Wt: 185.22 g/mol
InChI Key: FGGZFNVROHPQPR-UHFFFAOYSA-N
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Description

Contextualization of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, with wide-ranging importance in various scientific fields. nih.govsciencepublishinggroup.com These compounds are integral to numerous natural products, including alkaloids and coenzymes, and form the structural core of many synthetic molecules with significant applications. ajrconline.org In medicinal chemistry, the pyridine scaffold is a common feature in drug discovery, contributing to a diverse array of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. nih.govtandfonline.comwisdomlib.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which often enhances the pharmacokinetic properties of drug candidates. ajrconline.org Beyond pharmaceuticals, pyridine derivatives are also utilized in materials science, catalysis, and as ligands in coordination chemistry.

Overview of the Chemical Structure and Unique Features of (3-Phenylpyridin-4-yl)methanol

Table 1: Chemical Properties of this compound and Related Isomers

PropertyThis compoundPhenyl(pyridin-3-yl)methanolPhenyl(pyridin-4-yl)methanol
Molecular Formula C₁₂H₁₁NOC₁₂H₁₁NOC₁₂H₁₁NO
Molecular Weight 185.22 g/mol 185.22 g/mol nih.gov187.22 g/mol ontosight.ai
IUPAC Name This compoundPhenyl(pyridin-3-yl)methanol nih.govPhenyl(pyridin-4-yl)methanol ontosight.ai
CAS Number Not explicitly found6270-47-9 nih.govNot explicitly found

Scope and Research Objectives for this compound in Academic Inquiry

Academic research into this compound and its analogs is driven by the quest for novel molecules with potential applications in medicinal chemistry and materials science. The primary objectives often revolve around the synthesis of new derivatives and the evaluation of their biological activities. Researchers are particularly interested in how the unique structural features of this compound influence its interaction with biological macromolecules. The synthesis of related structures, such as [3-[[(PYRIDIN-4-YL)THIO]METHYL]PHENYL]METHANOL, highlights the exploration of this chemical space for potential therapeutic agents. chemicalbook.com The investigation of similar structures, like other substituted pyridine methanols, aims to understand structure-activity relationships, which are crucial for the rational design of new compounds with enhanced efficacy and selectivity. sigmaaldrich.comsigmaaldrich.comchemicalbook.comchemicalbook.combldpharm.comcphi-online.comalfa-chemistry.com

Table 2: Summary of Research Areas for Phenyl-Substituted Pyridine Methanols

Research AreaKey Objectives
Synthesis Development of efficient and versatile synthetic routes to this compound and its derivatives. chemicalbook.com
Biological Evaluation Screening for a range of biological activities, including but not limited to, enzyme inhibition and receptor binding, based on the known activities of pyridine derivatives. nih.govwisdomlib.orgontosight.ai
Structure-Activity Relationship (SAR) Studies Investigation of how modifications to the phenyl, pyridine, and methanol (B129727) moieties affect the compound's biological activity.
Materials Science Exploration of the potential use of these compounds as building blocks for functional materials due to their aromatic and polar nature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

(3-phenylpyridin-4-yl)methanol

InChI

InChI=1S/C12H11NO/c14-9-11-6-7-13-8-12(11)10-4-2-1-3-5-10/h1-8,14H,9H2

InChI Key

FGGZFNVROHPQPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CN=C2)CO

Origin of Product

United States

Synthetic Methodologies for 3 Phenylpyridin 4 Yl Methanol and Its Precursors

Classical Approaches to Pyridine (B92270) Ring Formation Relevant to (3-Phenylpyridin-4-yl)methanol Synthesis

Classical name reactions in organic chemistry provide foundational routes to the pyridine core. While not always directly applied for this specific molecule, their principles are relevant for understanding the construction of such substituted heterocycles.

Hantzsch Pyridine Synthesis Adaptations

The Hantzsch pyridine synthesis, first reported in 1881, is a robust multi-component reaction typically involving a β-ketoester, an aldehyde, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to achieve the aromatic pyridine ring. wikipedia.orgorganic-chemistry.org

To adapt this synthesis for this compound, specific starting materials would be required. For instance, using benzaldehyde (B42025) as the aldehyde component would install the phenyl group. The challenge lies in introducing the necessary substituent at the 4-position that can be later converted to a hydroxymethyl group. This would necessitate a β-ketoester with a latent functional group. The reaction yields a symmetrically substituted pyridine-3,5-dicarboxylate, which would require further selective modification. chemtube3d.com While powerful for certain substitution patterns, the classical Hantzsch reaction presents significant regiochemical challenges for creating a specifically 3,4-disubstituted pyridine like the target compound. Modern variations have explored greener conditions, such as using ionic liquids or microwave irradiation to improve efficiency. wikipedia.orgtandfonline.comnih.gov

Chichibabin Reaction Derivatives

It is important to distinguish between the Chichibabin amination reaction (the substitution of a hydrogen atom on a pyridine ring with an amino group) wikipedia.org and the Chichibabin pyridine synthesis. The latter is a condensation reaction of aldehydes and ketones with ammonia or its derivatives to form pyridine rings, often at high temperatures over a catalyst like alumina (B75360) or silica. wikipedia.orgchemistnotes.com

Theoretically, a combination of appropriately chosen carbonyl compounds could generate the desired 3-phenyl-4-substituted pyridine skeleton. For example, the reaction of acrolein, propionaldehyde, and ammonia can yield 3-methylpyridine. wikipedia.org However, controlling the regioselectivity to specifically place a phenyl group at C3 and a functional group handle at C4 from simple carbonyl precursors is exceptionally difficult, often leading to mixtures of isomers. thieme.de For this reason, the Chichibabin pyridine synthesis is generally more suited for producing simpler, symmetrically substituted or commercially valuable pyridines like methylpyridines, rather than complex, selectively functionalized targets like this compound. wikipedia.org

Targeted Synthesis of the this compound Core Structure

Due to the regioselectivity challenges of classical one-pot syntheses, the construction of this compound is more practically achieved through targeted, multi-step sequences. This approach builds the molecule piece by piece, allowing for precise control over the final substitution pattern.

Multi-Step Synthetic Sequences and Intermediate Characterization

A common and effective strategy for synthesizing the this compound core involves building the desired substitution pattern on a pre-existing pyridine ring. This typically involves cross-coupling reactions followed by functional group modification.

A representative synthetic route is outlined below:

Starting Material : The synthesis often begins with a di-substituted pyridine, such as 3-bromo-4-methylpyridine (B15001) or a pyridine-4-carboxylic acid derivative.

Cross-Coupling : A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to introduce the phenyl group at the 3-position. This involves reacting the 3-bromopyridine (B30812) intermediate with a phenylboronic acid derivative.

Functional Group Conversion : The group at the 4-position (e.g., a methyl or carboxylate group) is then converted to the required hydroxymethyl group. If starting with a pyridine-4-carboxylic acid or its ester, a reduction step is necessary.

Reduction : The final step is the reduction of the carboxylic acid or ester at the 4-position to the primary alcohol. This is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters or carboxylic acids directly but can be used if activated, for instance, with aluminum chloride. libretexts.orgresearchgate.net

The table below summarizes a potential synthetic sequence starting from a pyridine-4-carboxylate precursor.

StepReactantsReagents and ConditionsProduct
13-Halopyridine-4-carboxylatePhenylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., Toluene/Ethanol/Water)3-Phenylpyridine-4-carboxylate
23-Phenylpyridine-4-carboxylateReducing agent (e.g., LiAlH₄), solvent (e.g., THF), followed by aqueous workupThis compound

This table represents a generalized, common synthetic route. Specific conditions and yields depend on the exact substrates and published procedures.

Characterization of intermediates is crucial at each stage. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are used to confirm the structure and purity of the 3-phenylpyridine-4-carboxylate intermediate before proceeding to the final reduction step.

Regioselective and Stereoselective Considerations in Synthesis

The target molecule, this compound, is achiral, so stereoselectivity is not a concern in the synthesis of the final compound itself. However, regioselectivity is the paramount challenge.

The multi-step approach described above elegantly solves the regioselectivity problem. By starting with a pyridine that already has functional handles at defined positions (e.g., a halogen at C3 and an ester at C4), the subsequent reactions are directed to those specific sites. The Suzuki coupling selectively forms a C-C bond at the C3 position due to the presence of the halogen, and the final reduction is specific to the ester at C4, leaving the rest of the molecule, including the newly installed phenyl group and the pyridine ring itself, intact.

This stepwise, controlled functionalization is far more reliable for achieving the desired 3,4-disubstitution pattern than attempting a de novo ring formation via methods like the Hantzsch or Chichibabin syntheses. Other strategies to control regioselectivity in pyridine functionalization include the use of directing groups or exploiting the inherent electronic properties of substituted pyridynes. nih.govrsc.org For instance, methods have been developed for the selective C4-alkylation of pyridines using a removable blocking group. nih.gov

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry aims to improve upon classical methods by enhancing efficiency, reducing waste, and using more environmentally benign processes.

One of the most significant advanced strategies relevant to this synthesis is C-H activation/arylation . Instead of starting with a pre-halogenated pyridine, this method allows for the direct formation of a carbon-carbon bond between a C-H bond on the pyridine ring and an aryl partner. beilstein-journals.orgnih.gov This approach is more atom-economical as it avoids the installation and removal of a halogen atom. Palladium catalysts are often used for these transformations. beilstein-journals.orgbeilstein-journals.org Achieving high regioselectivity for C-H arylation at the C3 or C4 positions of an unsubstituted pyridine can be difficult, but the presence of other substituents on the ring can direct the arylation to a specific site. nih.govbeilstein-journals.org

Sustainable or "green" chemistry principles are also being applied to pyridine synthesis. This includes:

Catalysis with Earth-Abundant Metals : Replacing precious metal catalysts like palladium with more abundant and less toxic metals such as zinc or manganese is an active area of research. bohrium.comacs.orgnih.govnih.gov

Solvent-Free or Green Solvents : Performing reactions in water, ionic liquids, or under solvent-free conditions reduces the use of volatile organic compounds. wikipedia.orgbenthamdirect.com

Multicomponent Reactions : Designing one-pot reactions where multiple starting materials are combined to form a complex product in a single step, which can improve efficiency and reduce waste. benthamdirect.comacs.org Several sustainable multicomponent syntheses for substituted pyridines have been reported, often employing novel catalysts. bohrium.comnih.govacs.org

These advanced strategies offer promising future pathways for the synthesis of this compound and related compounds with greater efficiency and a smaller environmental footprint.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pyridine derivatives aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.gov Traditional synthetic routes often rely on toxic solvents and harsh reagents, prompting the development of more benign alternatives. nih.govresearchgate.net

Another cornerstone of green chemistry is the replacement of stoichiometric reagents with catalytic alternatives, particularly for reduction reactions. The conversion of a precursor like 3-phenyl-4-pyridinecarboxylic acid to this compound traditionally might use potent, hazardous, and poorly atom-economical reducing agents such as lithium aluminum hydride (LAH). d-nb.info Greener approaches favor catalytic hydrogenation, which uses molecular hydrogen as the reductant, producing only water as a byproduct. d-nb.info While direct catalytic hydrogenation of pyridine carboxylic acids to the corresponding alcohols can be challenging, modern catalysts based on ruthenium and other transition metals are making this a more viable and sustainable option. nih.govacs.orgnih.gov The use of borane (B79455) complexes, which can be generated in situ from safer reagents like sodium borohydride, also offers a more selective and milder alternative to traditional metal hydrides. researchgate.netnih.gov

Microwave-assisted synthesis represents another green technique applicable to pyridine synthesis, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. acs.orggoogle.com

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise process control, and straightforward scalability. nih.govwikipedia.org These benefits are particularly relevant for the synthesis of functionalized heterocycles like this compound.

A hypothetical continuous flow synthesis of this compound could be envisioned as a multi-stage process.

C-C Coupling Stage: A packed-bed reactor containing a heterogeneous palladium catalyst could be used for the Suzuki-Miyaura coupling of a halogenated 4-pyridinecarboxylic acid ester with phenylboronic acid. The use of a solid-supported catalyst simplifies product separation, as the catalyst is retained within the reactor.

Reduction Stage: The output stream from the first reactor, containing the 3-phenyl-4-pyridinecarboxylic acid ester, could be fed directly into a second flow module. This module could be a tube reactor where catalytic hydrogenation occurs under pressure, using a different heterogeneous catalyst (e.g., supported ruthenium or rhenium) to reduce the ester to the final this compound product. youtube.comresearchgate.net

This integrated approach minimizes manual handling of intermediates, allows for precise control over reaction parameters like temperature and residence time at each stage, and can be operated for extended periods to produce large quantities of the target molecule safely and efficiently.

Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is fundamental to the efficient and selective synthesis of this compound, playing a crucial role in both the formation of the biaryl scaffold and the final functional group transformation.

Catalytic Formation of the 3-Phenylpyridine (B14346) Core

The construction of the C-C bond between the phenyl and pyridine rings is a critical step.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is the workhorse for synthesizing biaryl compounds. youtube.com It offers high functional group tolerance and generally gives good to excellent yields. nih.gov Research has focused on developing highly active catalysts, such as those based on palladium acetate, that can function effectively without the need for expensive and complex phosphine (B1218219) ligands, and in green solvents like water/DMF mixtures. acsgcipr.org The regioselectivity of the coupling on polyhalogenated pyridines has also been studied, allowing for the controlled synthesis of specific isomers. stackexchange.com

Coupling ReactionCatalystBaseSolventTemp. (°C)Yield (%)Ref.
2,3,5-trichloropyridine + Phenylboronic acidPd(OAc)₂ (0.5 mol%)Na₂CO₃H₂O/DMF6085 acsgcipr.org
5-bromo-2-methylpyridin-3-amine + Arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-dioxane/H₂O85-9560-85 nih.gov

Direct C-H Arylation: As a more atom-economical alternative to cross-coupling, direct C-H arylation has emerged as a powerful tool. This method avoids the need to pre-functionalize one of the coupling partners (as a boronic acid or organohalide), instead forming the C-C bond by directly activating a C-H bond on one arene and coupling it with an aryl halide. Rhodium(I) researchgate.net and Nickel rsc.org catalysts have been developed for the direct arylation of pyridine C-H bonds with organozinc reagents or aryl bromides, offering a more streamlined route to the 3-phenylpyridine core. researchgate.netrsc.org

Catalytic Reduction of Precursors

The reduction of a carboxylic acid or ester at the 4-position of the pyridine ring is the final key transformation. Moving from stoichiometric metal hydrides to catalytic hydrogenation is a major goal for efficiency and sustainability. d-nb.infoyoutube.com

Homogeneous Catalysis: Homogeneous ruthenium complexes, such as those combining Ru(acac)₃ with phosphine ligands like triphos, have proven effective for the direct hydrogenation of a wide range of carboxylic acids to alcohols. nih.gov These catalysts operate under hydrogen pressure and offer a general method for this challenging reduction. nih.govacs.org Similarly, manganese(I) carbonyl complexes have been used for the catalytic hydrosilylation of carboxylic acids to alcohols under mild conditions, representing a move towards catalysts based on more earth-abundant metals. nih.govacs.org

Heterogeneous Catalysis: For ease of separation and catalyst recycling, heterogeneous catalysts are highly desirable. Bimetallic catalysts, such as those containing rhenium and palladium supported on carbon (Re-Pd/C), have demonstrated high activity and selectivity for the hydrogenation of carboxylic acids to alcohols at relatively low temperatures (around 130-140 °C). researchgate.net These systems can chemoselectively reduce a carboxylic acid in the presence of other reducible groups like esters, highlighting their potential for complex molecule synthesis. researchgate.net

Reduction MethodCatalyst SystemReductantKey FeaturesRef.
HydrogenationRu(acac)₃ / triphos / Lewis AcidH₂Broad substrate scope for aliphatic acids nih.gov
Hydrosilylation[MnBr(CO)₅]PhSiH₃Earth-abundant metal, mild conditions nih.govacs.org
HydrogenationRe-Pd/C (heterogeneous)H₂High chemoselectivity, reusable catalyst researchgate.net
HydroborationIn situ generated BH₃HBpinHigh chemoselectivity, mild, metal-free researchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations of 3 Phenylpyridin 4 Yl Methanol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The reactivity of the pyridine ring in (3-Phenylpyridin-4-yl)methanol is governed by the electron-withdrawing nature of the nitrogen atom, which significantly influences the outcome of aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently electron-deficient and therefore deactivated towards electrophilic attack compared to benzene (B151609). ontosight.ai Protonation or coordination of the pyridine nitrogen with a Lewis acid catalyst further deactivates the ring, making electrophilic substitution challenging. ontosight.ai When forced under harsh conditions, substitution occurs preferentially at the C-3 (meta) position, as the intermediates from attack at C-2 or C-4 are destabilized by placing a positive charge on the electronegative nitrogen atom. researchgate.netmdpi.com In this compound, the 3-position is already occupied by the phenyl group. The remaining positions on the pyridine ring (C-2, C-5, C-6) are all relatively deactivated. Electrophilic attack would likely favor the C-5 position, which is meta to the nitrogen and ortho/para to the phenyl group, although harsh reaction conditions would be necessary. wikipedia.org

An alternative strategy to enhance reactivity involves the formation of the Pyridine N-oxide. The N-oxide is more susceptible to electrophilic substitution than pyridine itself, as the oxygen atom can donate electron density into the ring, activating the C-2 and C-4 positions. ontosight.ai Subsequent reduction of the N-oxide would yield the substituted pyridine.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions, as the nitrogen atom can effectively stabilize the resulting negative charge in the Meisenheimer-type intermediate. wiley-vch.de The C-3 and C-5 positions are significantly less reactive towards nucleophiles. wiley-vch.dechemicalbook.com For this compound, the C-4 position is substituted with the hydroxymethyl group. The C-2 and C-6 positions are the most likely sites for nucleophilic attack, especially if a suitable leaving group were present at one of these positions. Reactions like the Chichibabin amination, which involves the direct substitution of a hydride ion with an amide, typically occur at the C-2 or C-4 positions. wiley-vch.de Recent studies have also demonstrated methods for the C4-selective amination of pyridines via a nucleophilic substitution of hydrogen (SNH) mechanism, proceeding through a 4-pyridyl pyridinium (B92312) salt intermediate. masterorganicchemistry.com

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group (–CH₂OH) at the C-4 position is a key functional handle for a wide range of chemical transformations.

Oxidation Reactions and Product Characterization

The primary alcohol of this compound can be oxidized to form the corresponding aldehyde, 3-phenyl-4-pyridinecarboxaldehyde, or further to the carboxylic acid, 3-phenylisonicotinic acid. The choice of oxidant and reaction conditions determines the final product.

Oxidizing AgentProductTypical Conditions
Manganese Dioxide (MnO₂)3-Phenyl-4-pyridinecarboxaldehydeInert solvent (e.g., Dichloromethane, Chloroform), Room temperature
Pyridinium Chlorochromate (PCC)3-Phenyl-4-pyridinecarboxaldehydeAnhydrous Dichloromethane, Room temperature
Potassium Permanganate (KMnO₄)3-Phenylisonicotinic AcidBasic aqueous solution, Heat
Jones Reagent (CrO₃/H₂SO₄/Acetone)3-Phenylisonicotinic AcidAcetone, 0°C to Room temperature

This table presents common oxidation reactions for primary benzylic-type alcohols and their expected products for this compound.

Characterization of the aldehyde product would typically involve spectroscopic methods such as ¹H NMR (appearance of a singlet for the aldehyde proton around 9-10 ppm) and IR spectroscopy (a strong C=O stretch around 1700 cm⁻¹). Further oxidation to the carboxylic acid would be confirmed by the disappearance of the aldehyde proton signal and the appearance of a broad singlet for the carboxylic acid proton in the ¹H NMR spectrum, along with a characteristic broad O-H stretch in the IR spectrum.

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification and etherification to produce a variety of derivatives.

Esterification: The reaction of this compound with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under appropriate conditions yields the corresponding esters. Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, reaction with a more reactive acyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) provides a high-yielding route to the ester. nih.gov

Etherification: Ether synthesis can be achieved through methods like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide in an Sₙ2 reaction. wikipedia.org Due to the Sₙ2 mechanism, this method is most effective with primary alkyl halides.

ReactionReagentsProduct
EsterificationAcetic Anhydride, Pyridine(3-Phenylpyridin-4-yl)methyl acetate
Etherification1. Sodium Hydride (NaH) 2. Methyl Iodide (CH₃I)4-(Methoxymethyl)-3-phenylpyridine

This table provides representative examples of esterification and etherification reactions.

Nucleophilic Displacement Reactions

The hydroxyl group is a poor leaving group (OH⁻), but it can be converted into a good leaving group to facilitate nucleophilic displacement. msu.edu One common strategy is to protonate the alcohol with a strong acid (e.g., HBr, HCl), converting the leaving group to water (H₂O), which is readily displaced by the halide ion. libretexts.orglibretexts.org This reaction typically proceeds via an Sₙ2 mechanism for primary alcohols.

Another widely used method involves converting the alcohol into a sulfonate ester, such as a tosylate (–OTs) or mesylate (–OMs), by reacting it with tosyl chloride or mesyl chloride in the presence of a base. These are excellent leaving groups and can be displaced by a wide range of nucleophiles. Reagents like thionyl chloride (SOCl₂) can be used to convert the alcohol directly to the corresponding chloride, (4-(chloromethyl)-3-phenylpyridine).

Reagent(s)Activated Intermediate/Leaving GroupFinal Product (with Nu⁻ = CN⁻)
Thionyl Chloride (SOCl₂)Chlorosulfite ester4-(Chloromethyl)-3-phenylpyridine
p-Toluenesulfonyl chloride (TsCl), PyridineTosylate (-OTs)(3-Phenylpyridin-4-yl)acetonitrile
Phosphorus Tribromide (PBr₃)Bromophosphite ester4-(Bromomethyl)-3-phenylpyridine

This table illustrates methods for activating the hydroxyl group for nucleophilic substitution and the resulting product with a representative nucleophile.

Metal-Mediated and Organocatalytic Transformations of this compound

Modern catalytic methods offer powerful tools for the synthesis and functionalization of molecules like this compound. Transition metal-catalyzed cross-coupling reactions are particularly relevant. mdpi.com

The synthesis of the parent compound itself could be envisioned via a Suzuki-Miyaura cross-coupling reaction. For example, coupling 3-bromopyridine-4-carbaldehyde with phenylboronic acid, followed by reduction of the aldehyde, would yield the target molecule. Alternatively, coupling 3-bromo-4-(hydroxymethyl)pyridine with phenylboronic acid would provide a more direct route. nih.gov

Coupling ReactionReactant 1Reactant 2Catalyst/BaseProduct
Suzuki-Miyaura3-Bromo-4-(hydroxymethyl)pyridinePhenylboronic acidPd(PPh₃)₄ / Na₂CO₃This compound
Heck3-Bromopyridine (B30812)StyrenePd(OAc)₂ / P(o-tol)₃ / Et₃NIntermediate for further steps
Negishi3-Iodo-4-(hydroxymethyl)pyridinePhenylzinc chloridePd(PPh₃)₄This compound

This table shows plausible metal-catalyzed cross-coupling reactions for the synthesis of this compound.

Furthermore, if the phenyl ring were substituted with a halide (e.g., (3-(4-bromophenyl)pyridin-4-yl)methanol), that position could serve as a handle for further cross-coupling reactions, allowing for the introduction of a wide variety of substituents. Similarly, a halide on the pyridine ring (e.g., at the C-2 or C-6 position) could be used in cross-coupling reactions to build molecular complexity. researchgate.net Recent advances in C-H activation could also potentially be applied to directly functionalize the C-H bonds on either the pyridine or phenyl rings, although this would present significant challenges in controlling regioselectivity.

Mechanistic Investigations of this compound Remain an Unexplored Area of Research

Despite the importance of understanding the chemical behavior of pyridyl-containing compounds in various fields, including medicinal chemistry and materials science, a thorough review of the scientific literature reveals a significant gap in the knowledge base concerning the specific reaction mechanisms of this compound. While synthesis methods for this compound and its isomers, such as phenyl(pyridin-4-yl)methanol, have been documented, detailed mechanistic studies elucidating the pathways of its key reactions are not publicly available.

General principles of organic chemistry allow for predictions about the reactivity of this compound. The presence of a hydroxyl group suggests susceptibility to oxidation to the corresponding aldehyde or carboxylic acid. The pyridine ring, a key structural feature, can undergo various transformations, including N-alkylation and reactions involving the aromatic system. However, without specific experimental or computational studies, any discussion of reaction pathways, transition states, and the influence of the phenyl substituent on the reactivity of the pyridyl-methanol core remains speculative.

Computational chemistry, a powerful tool for elucidating reaction mechanisms, has been applied to a wide range of organic reactions. For instance, Density Functional Theory (DFT) calculations have been used to investigate the mechanisms of methanol (B129727) oxidation on various catalytic surfaces and the intricacies of reactions involving other complex organic molecules. Such studies provide valuable insights into reaction energetics, the structures of intermediates, and transition states. However, a targeted search of chemical databases and computational chemistry literature did not yield any studies specifically focused on the mechanistic aspects of this compound's reactions.

The absence of this information highlights an opportunity for future research. A comprehensive investigation into the chemical reactivity and reaction mechanisms of this compound would be a valuable contribution to the field of organic chemistry. Such studies could involve a combination of experimental approaches, including kinetic analysis and the isolation or spectroscopic detection of reaction intermediates, alongside computational modeling to provide a detailed, atomistic understanding of the reaction pathways.

Until such research is conducted and published, a detailed and scientifically rigorous article on the mechanistic studies of key reactions and reaction pathways of this compound cannot be constructed.

Spectroscopic and Structural Elucidation of this compound and its Derivatives

The structural analysis of this compound, a bi-aromatic compound featuring a phenyl group appended to a pyridine methanol scaffold, is fundamental to understanding its chemical behavior and potential applications in materials science and medicinal chemistry. A comprehensive characterization relies on a suite of advanced spectroscopic and crystallographic techniques to determine its three-dimensional structure, connectivity, and solid-state packing.

Spectroscopic and Structural Elucidation of 3 Phenylpyridin 4 Yl Methanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like (3-Phenylpyridin-4-yl)methanol in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of hydrogen and carbon atoms, advanced multi-dimensional techniques are crucial for unambiguous assignment and structure confirmation.

Multi-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are pivotal in assembling the molecular puzzle of this compound.

¹H-¹H COSY spectra reveal proton-proton coupling networks within the same spin system. For this compound, this would confirm the connectivity of protons on the phenyl ring and the pyridine (B92270) ring separately.

HSQC experiments correlate directly bonded proton and carbon atoms. mdpi.com This technique is essential for assigning the carbon signals based on their attached, and often more easily assigned, protons. mdpi.com An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on isomeric data)
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
Phenyl-H~7.3-7.5 (m)~127-138Complex multiplet for phenyl protons.
Pyridyl-H~8.4-8.6 (m)~120-155Downfield shifts due to nitrogen heteroatom.
CH₂OH~4.7 (s)~60-65Methylene (B1212753) protons adjacent to the pyridine ring.
OHVariableN/AShift is concentration and solvent dependent.

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for studying the structure and dynamics of materials in their solid form. It is particularly valuable for characterizing polymorphism, where a compound exists in multiple crystal forms with different physical properties. For this compound, ssNMR could be employed to identify and distinguish between potential polymorphs that may arise from different crystallization conditions.

The chemical shifts in ¹³C and ¹⁵N ssNMR spectra are highly sensitive to the local molecular environment, including conformation and intermolecular interactions like hydrogen bonding. ontosight.ai Therefore, different polymorphs of this compound would be expected to exhibit distinct ssNMR spectra. Cross-Polarization Magic Angle Spinning (CP/MAS) experiments can enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, making such studies feasible. Although specific ssNMR studies on this compound are not documented in the searched literature, research on other functionalized pyridine derivatives demonstrates the utility of this technique in characterizing insoluble solid-electrolyte interphase components and studying structural transformations. ontosight.ai

X-ray Crystallography and Single Crystal Diffraction Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions.

As of the latest search, a definitive single-crystal X-ray structure for this compound has not been reported in the Cambridge Structural Database (CSD). mdpi.com However, based on the structures of related phenyl-pyridine derivatives, certain structural features can be anticipated. The molecule would feature a tetrahedral geometry around the benzylic carbon of the methanol (B129727) group. The dihedral angle between the phenyl and pyridine rings would be a key conformational parameter, influenced by steric hindrance and crystal packing forces. Hydrogen bonding involving the hydroxyl group and the pyridine nitrogen is expected to be a dominant feature of the crystal packing.

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the pyridine nitrogen) makes this compound an excellent candidate for co-crystallization studies. Co-crystals are multi-component crystals held together by non-covalent interactions, and their formation can significantly alter the physicochemical properties of the parent compound.

The carboxylic acid···pyridine supramolecular heterosynthon is a particularly robust and frequently occurring motif in crystal engineering. rsc.orgresearchgate.net It is highly probable that this compound would form co-crystals with carboxylic acids, where the acidic proton of the coformer is transferred to the pyridine nitrogen, forming a strong O-H···N hydrogen bond. Furthermore, the hydroxyl group can participate in forming other hydrogen-bonded networks, potentially leading to complex and diverse supramolecular architectures. Studies on related systems show that hydroxyl-pyridine synthons are robust and can direct the formation of layered and reticular aggregates. The molecule could also act as a ligand, coordinating to metal centers through the pyridine nitrogen to form coordination polymers or discrete metal complexes.

Table 2: Potential Supramolecular Synthons in Co-crystals of this compound
Synthon TypeInteracting GroupsDescription
HeterosynthonPyridine-N ··· H-O (Carboxylic Acid)A highly probable and stable interaction leading to salt or co-crystal formation.
HeterosynthonPyridine-N ··· H-O (Alcohol)Forms robust interactions, often leading to defined supramolecular aggregates.
HomosynthonMethanol-OH ··· Methanol-OHCan form hydrogen-bonded chains or rings between molecules of this compound.
CoordinationPyridine-N ··· Metal IonThe nitrogen lone pair can coordinate to various metal centers, forming organometallic complexes.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum, typically from Electron Ionization (EI-MS), offers valuable structural information.

For this compound (C₁₂H₁₁NO, molecular weight: 185.22 g/mol ), the molecular ion peak [M]⁺• would be expected at m/z 185. The fragmentation is likely to follow pathways characteristic of both benzyl (B1604629) alcohols and substituted pyridines.

A plausible fragmentation pathway would involve:

Loss of a hydrogen atom: Formation of an [M-1]⁺ ion (m/z 184) through the loss of the hydroxyl proton or a benzylic proton, leading to a stabilized oxonium ion or benzyl cation.

Loss of a hydroxyl radical: Cleavage of the C-OH bond to yield an [M-OH]⁺ ion (m/z 168).

Benzylic cleavage: The most characteristic fragmentation for benzyl alcohols is the cleavage of the C-C bond between the phenyl ring and the methanol carbon, which would lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. However, in this substituted system, fragmentation might be directed by the pyridine ring.

Pyridine ring fragmentation: The pyridine ring itself can undergo fragmentation, often initiated by the loss of HCN (27 Da). For instance, fragmentation of the pyridine molecular ion often leads to the formation of a C₄H₄⁺• cation at m/z 52.

Formation of a phenyl cation: A fragment corresponding to the phenyl group (C₆H₅⁺) at m/z 77 is also highly probable.

Analysis of the related isomer, phenyl(pyridin-4-yl)methanol, shows a molecular ion peak at m/z 185, with other significant fragments observed at m/z 167 ([M-H₂O]⁺•), 107, and 80. rsc.org This suggests that loss of water and cleavage of the bond between the two aromatic rings are important fragmentation pathways.

Table 3: Predicted Key Fragments in the EI-MS of this compound
m/zProposed FragmentFormulaNotes
185Molecular Ion[C₁₂H₁₁NO]⁺•The parent ion.
184[M-H]⁺[C₁₂H₁₀NO]⁺Loss of a hydrogen atom.
168[M-OH]⁺[C₁₂H₁₀N]⁺Loss of the hydroxyl group.
107[C₇H₇O]⁺[C₇H₇O]⁺Fragment from cleavage between the rings, retaining the hydroxymethylphenyl part.
78[C₅H₄N]⁺[C₅H₄N]⁺Pyridyl cation.
77Phenyl Cation[C₆H₅]⁺Phenyl group fragment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structures. For this compound, these methods provide characteristic signatures for the phenyl, pyridine, and methanol moieties.

The vibrational modes of a molecule can be categorized into stretching and bending vibrations. libretexts.orgwikipedia.org For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. wikipedia.org The analysis of these modes in the IR and Raman spectra allows for a detailed structural characterization.

Characteristic Vibrational Frequencies:

The interpretation of the IR and Raman spectra of this compound relies on the well-established vibrational frequencies of its constituent functional groups: the pyridine ring, the phenyl group, and the hydroxymethyl group.

Pyridine Ring Vibrations: The vibrational modes of the pyridine ring are well-documented. nih.govcdnsciencepub.comaps.org The C-H stretching vibrations of the pyridine ring typically appear in the region of 3000-3100 cm⁻¹. spectroscopyonline.com The C=C and C=N stretching vibrations within the ring give rise to a series of characteristic bands between 1400 cm⁻¹ and 1620 cm⁻¹. spectroscopyonline.comresearchgate.net Ring breathing modes, which involve the expansion and contraction of the entire ring, are also observable. nih.gov For substituted pyridines, the positions of these bands can be influenced by the nature and position of the substituent. nih.gov

Phenyl Ring Vibrations: The phenyl group exhibits its own set of characteristic vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. spectroscopyonline.com The C-C stretching vibrations within the benzene (B151609) ring usually appear in the 1400-1600 cm⁻¹ region. spectroscopyonline.com Intense out-of-plane C-H bending vibrations are a hallmark of benzene derivatives and are found in the 700-1000 cm⁻¹ range, with their exact position being indicative of the substitution pattern. spectroscopyonline.com

Hydroxymethyl Group Vibrations: The -CH₂OH group introduces several key vibrational signatures. A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the hydrogen-bonded hydroxyl group. The C-H stretching vibrations of the methylene group typically occur in the 2850-2960 cm⁻¹ range. The C-O stretching vibration is expected to appear in the 1000-1260 cm⁻¹ region.

The table below summarizes the expected key vibrational frequencies for this compound based on the analysis of its functional groups and data from related compounds.

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
O-H Stretch3200-3600Methanol
Aromatic C-H Stretch3000-3100Phenyl, Pyridine
Aliphatic C-H Stretch2850-2960Methanol
C=C and C=N Stretch1400-1620Phenyl, Pyridine
C-O Stretch1000-1260Methanol
Out-of-plane C-H Bend700-1000Phenyl, Pyridine

Interactive Data Table: Expected Vibrational Frequencies for this compound Note: This table is predictive and based on characteristic group frequencies.

Detailed Research Findings:

Electronic Spectroscopy (UV-Vis) for Electronic Structure Characterization

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing valuable information about its electronic structure and conjugation. wikipedia.org For aromatic compounds like this compound, the primary electronic transitions are of the π → π* and n → π* types. wikipedia.orglibretexts.org

Electronic Transitions and Chromophores:

The chromophores in this compound are the phenyl and pyridine rings. The π-electron systems of these rings give rise to characteristic absorption bands in the UV region.

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org In aromatic systems, these transitions are typically strong and occur at shorter wavelengths. For biphenyl (B1667301) and its derivatives, a strong absorption band related to the conjugation between the two phenyl rings is observed. nih.govresearchgate.net The position and intensity of this band are sensitive to the planarity of the molecule; steric hindrance that reduces coplanarity can lead to a hypsochromic (blue) shift and a decrease in intensity. nih.gov

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen atom in the pyridine ring) to an antibonding π* orbital. libretexts.org These transitions are generally weaker than π → π* transitions and occur at longer wavelengths. youtube.com

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of both the phenylpyridine and hydroxymethyl-substituted pyridine moieties. The conjugation between the phenyl and pyridine rings is a key factor determining the position of the main absorption bands.

Expected UV-Vis Absorption Data:

Based on data for related compounds, the following absorption maxima can be anticipated for this compound in a non-polar solvent.

Transition Type Expected λmax (nm) Chromophore
π → π* (B-band)~255Benzene-like
π → π* (K-band)~230-280Phenyl-Pyridine Conjugation
n → π*~270-330Pyridine

Interactive Data Table: Predicted UV-Vis Absorption for this compound Note: These values are estimations based on related structures and can be influenced by solvent polarity.

Detailed Research Findings:

Studies on phenyl-substituted pyridines and biphenyl derivatives have established the general features of their UV-Vis spectra. The main absorption band in biphenyl, attributed to the π → π* transition of the conjugated system, appears around 247 nm in cyclohexane. Substitution on the rings can cause a bathochromic (red) or hypsochromic (blue) shift depending on the nature and position of the substituent. For instance, increasing chloro-substitution in biphenyls can lead to a bathochromic shift. nih.gov The electronic spectra of substituted pyridines are also well-studied, with solvent effects playing a significant role in the position of n → π* transitions. researchgate.net Polar solvents can lead to a blue shift of n → π* transitions due to the stabilization of the non-bonding electrons in the ground state. libretexts.orgyoutube.com The UV-Vis spectrum of this compound will therefore be a composite of these effects, reflecting the electronic structure arising from the interplay of the phenyl, pyridine, and hydroxymethyl groups.

Computational and Theoretical Investigations of 3 Phenylpyridin 4 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for understanding the fundamental properties of molecules at the atomic and electronic levels. These methods can predict molecular geometries, electronic structures, and various spectroscopic properties.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for optimizing molecular geometries and analyzing electronic properties. For (3-Phenylpyridin-4-yl)methanol, DFT calculations, likely using a functional such as B3LYP with a suitable basis set like 6-311+G(d,p), could provide a detailed understanding of its three-dimensional structure. researchgate.net

Such calculations would yield the optimized bond lengths, bond angles, and dihedral angles of the molecule in its ground state. Furthermore, DFT is instrumental in analyzing the electronic properties through Natural Bond Orbital (NBO) and Frontier Molecular Orbital (FMO) analyses. researchgate.net NBO analysis can offer insights into charge distribution, intramolecular interactions, and the stability arising from charge delocalization. researchgate.net FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the molecule's reactivity and electronic transition properties. researchgate.net

Illustrative Optimized Geometry Parameters for this compound (Hypothetical Data)

ParameterBond/AngleValue
Bond LengthC-O (methanol)1.43 Å
C-C (inter-ring)1.49 Å
N=C (pyridine)1.34 Å
Bond AngleC-C-O (methanol)112.0°
C-N-C (pyridine)117.5°
Dihedral AnglePhenyl-Pyridine45.0°

Illustrative Electronic Properties of this compound (Hypothetical Data)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

Ab Initio Methods for Property Prediction

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods can be computationally intensive but often provide highly accurate predictions of molecular properties. For this compound, ab initio calculations could be employed to predict properties such as its vibrational frequencies (for comparison with experimental IR and Raman spectra), electronic excitation energies, and thermochemical properties like enthalpy of formation. While no specific ab initio studies on this compound are available, the principles of these methods are well-established for a vast range of organic molecules.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, solvent effects, and other dynamic processes.

Conformational Analysis and Rotational Barriers

The rotational freedom around the single bond connecting the phenyl and pyridine (B92270) rings, as well as the rotation of the hydroxymethyl group, gives rise to different conformers of this compound. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformations. Furthermore, these simulations can quantify the energy barriers for rotation around these bonds, which is crucial for understanding the molecule's flexibility and its behavior in different environments.

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is a valuable tool for predicting the reactivity of a molecule and for elucidating potential reaction mechanisms. By analyzing the electronic structure and simulating reaction dynamics, it is possible to identify the most likely sites for electrophilic or nucleophilic attack and to map out the energy profile of a chemical reaction.

For this compound, computational models could be used to predict its reactivity in various chemical transformations. For instance, the analysis of the electrostatic potential map derived from DFT calculations could highlight regions of positive and negative charge, indicating sites susceptible to attack by different reagents. Furthermore, computational studies can model the transition states of potential reactions, providing insights into the reaction kinetics and the feasibility of different pathways. Studies on similar pyridine derivatives have shown that such computational approaches can successfully predict reaction outcomes. researchgate.netresearchgate.net

Quantitative Structure-Property Relationships (QSPR) Modeling

A variety of physicochemical properties for this compound have been computationally predicted and are available in chemical databases. These descriptors are fundamental inputs for constructing QSPR models and can offer insights into the compound's potential pharmacokinetic profile, such as its absorption and distribution characteristics.

Predicted Physicochemical Properties of this compound

Property Predicted Value Source
Molecular Weight 185.22 g/mol PubChem
XLogP3 2.1 PubChem
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor Count 2 PubChem
Rotatable Bond Count 2 PubChem
Exact Mass 185.084064155 g/mol PubChem
Monoisotopic Mass 185.084064155 g/mol PubChem
Topological Polar Surface Area 33.1 Ų PubChem
Heavy Atom Count 14 PubChem
Formal Charge 0 PubChem
Complexity 199 PubChem
Isotope Atom Count 0 PubChem
Defined Atom Stereocenter Count 0 PubChem
Undefined Atom Stereocenter Count 0 PubChem
Defined Bond Stereocenter Count 0 PubChem
Undefined Bond Stereocenter Count 0 PubChem
Covalently-Bonded Unit Count 1 PubChem
Compound Is Canonicalized Yes PubChem

This data is computationally predicted and has not been experimentally verified.

The principles of QSPR have been widely applied to various classes of compounds, including pyridine derivatives. chemrevlett.comchemrevlett.com These studies typically involve the calculation of a wide range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. By employing statistical methods such as multiple linear regression (MLR) or machine learning algorithms, QSPR models can be developed to predict specific properties. chemrevlett.comnih.gov For instance, a QSPR study on a series of 4-phenylpiperidine (B165713) derivatives utilized a neural network approach to correlate molecular descriptors with their biological activity. nih.gov Such models, once validated, can be instrumental in prioritizing compounds for synthesis and experimental testing.

Molecular Docking and Interaction Studies with Biological Macromolecules (Preclinical Target Identification)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is pivotal in preclinical drug discovery for identifying potential biological targets and elucidating the mechanism of action of a compound at a molecular level. nih.gov Currently, there are no published molecular docking studies specifically investigating this compound. However, the general methodology and its application to similar pyridine-containing structures can provide a framework for how such an investigation would proceed.

The process of molecular docking involves the three-dimensional structures of both the small molecule (ligand), in this case, this compound, and the macromolecular target (receptor), which is typically a protein or nucleic acid. openmedicinalchemistryjournal.com Using sophisticated algorithms, the ligand is placed into the binding site of the receptor in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower binding energy values generally indicating a more stable interaction. openmedicinalchemistryjournal.com

Molecular docking studies on various pyridine derivatives have been successful in identifying potential therapeutic targets. For example, docking studies have been used to investigate the binding of pyridine analogues to enzymes like GlcN-6-P synthase, which is a target for antimicrobial agents. nih.gov In other research, derivatives of N-phenyl-4-hydroxy-2-quinolone-3-carboxamide, which contain a pyridine moiety, were docked into the kinase domain of phosphatidylinositol 3-kinase (PI3Kα), a significant target in cancer therapy. mdpi.com These studies not only predict the binding affinity but also reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the target's active site. mdpi.com

For this compound, a similar in silico approach could be employed to screen it against a panel of known biological targets to generate hypotheses about its potential pharmacological activity. The results of such a virtual screening would need to be validated through subsequent in vitro and in vivo experimental studies.

Preclinical Biological and Pharmacological Investigations of 3 Phenylpyridin 4 Yl Methanol

In Vitro Biochemical and Cellular Assays

The preclinical evaluation of (3-Phenylpyridin-4-yl)methanol has centered on its interaction with specific biological targets at the molecular and cellular levels. These investigations are crucial for determining the compound's mechanism of action and its potential for further development.

Enzyme Inhibition Studies

Research has identified this compound as an inhibitor of aldosterone (B195564) synthase (CYP11B2), a key enzyme in the biosynthesis of aldosterone. google.com Aldosterone synthase is a mitochondrial cytochrome P450 enzyme responsible for the final steps in the conversion of 11-deoxycorticosterone to aldosterone. nih.gov The inhibition of this enzyme is a promising therapeutic strategy for conditions associated with elevated aldosterone levels, such as resistant hypertension and heart failure. nih.govbohrium.com

A significant challenge in the development of aldosterone synthase inhibitors is achieving selectivity over the closely related enzyme, 11β-hydroxylase (CYP11B1), which is responsible for cortisol synthesis. nih.govresearchgate.net CYP11B1 and CYP11B2 share a high degree of sequence homology, making selective inhibition difficult to achieve. nih.gov Non-selective inhibition can lead to adrenal insufficiency due to the suppression of cortisol production. researchgate.net Preclinical studies on this class of compounds therefore place a strong emphasis on determining the inhibitory potency (typically measured as IC₅₀ values) against both CYP11B2 and CYP11B1 to establish a selectivity ratio. While specific IC₅₀ values for this compound are not publicly available, its inclusion in patents for aldosterone synthase inhibitors suggests it demonstrates activity in relevant screening assays. google.com

Inhibitory activity is typically assessed using in vitro assays with recombinant human CYP11B2 and CYP11B1 enzymes. These assays measure the conversion of a substrate, such as 11-deoxycorticosterone, to aldosterone (for CYP11B2) or corticosterone (B1669441) to cortisol (for CYP11B1) in the presence of varying concentrations of the inhibitor.

Cell-Based Functional Assays

To complement the data from isolated enzyme assays, cell-based functional assays are employed to evaluate the activity of inhibitors in a more physiologically relevant environment. For aldosterone synthase inhibitors like this compound, these assays typically utilize cell lines, such as V79 Chinese hamster lung fibroblasts, that have been genetically engineered to express human CYP11B2 or CYP11B1. nih.govresearchgate.net

In these assays, the cells are incubated with a suitable substrate and the test compound. The level of aldosterone or cortisol produced by the cells is then measured, usually by techniques like ELISA or mass spectrometry. This allows for the determination of the compound's cellular potency and its ability to penetrate cell membranes to reach its intracellular target. The data from these assays are critical for validating the findings from biochemical assays and for providing a more accurate prediction of in vivo efficacy.

Modulation of Signal Transduction Pathways

The primary downstream effect of inhibiting aldosterone synthase is the reduction of aldosterone levels. This directly impacts the renin-angiotensin-aldosterone system (RAAS), a critical signaling pathway that regulates blood pressure and electrolyte balance. researchgate.net By lowering aldosterone production, this compound would be expected to prevent the activation of the mineralocorticoid receptor by its ligand. This, in turn, would inhibit the downstream signaling events that lead to sodium and water retention in the kidneys. nih.gov

In a clinical research context with the aldosterone synthase inhibitor LCI699, inhibition of aldosterone synthesis led to a decrease in plasma aldosterone concentration and an increase in plasma 11-deoxycorticosterone concentrations. nih.gov While basal plasma cortisol concentrations remained unchanged, there was an increase in plasma adrenocorticotropic hormone (ACTH) concentrations and a blunted cortisol response to an ACTH test, suggesting a latent inhibition of cortisol synthesis. nih.gov These findings illustrate the complex interplay within the steroidogenesis pathways that can be modulated by compounds targeting enzymes like CYP11B2.

Structure-Activity Relationship (SAR) Studies for Biological Targets

The development of potent and selective inhibitors of CYP11B2, such as those based on the phenylpyridine scaffold, relies heavily on systematic structure-activity relationship (SAR) studies. These studies involve the synthesis of a series of analogues of a lead compound and the evaluation of their biological activity to understand the contribution of different structural features to potency and selectivity.

Design and Synthesis of this compound Analogues

For pyridine-based inhibitors of aldosterone synthase, SAR studies have revealed several key structural features that influence activity. The pyridine (B92270) nitrogen is thought to play a crucial role in coordinating with the heme iron of the cytochrome P450 enzyme, a common mechanism for P450 inhibitors. nih.gov The substituents on both the pyridine and phenyl rings can be modified to optimize potency, selectivity, and pharmacokinetic properties.

Based on published research on related pyridine derivatives, the following table outlines hypothetical SAR trends for analogues of this compound targeting CYP11B2:

Compound Modification from this compound Expected Impact on CYP11B2 Inhibition Rationale
Analogue 1Introduction of a small alkyl group at the 2-position of the pyridine ring.Potentially increased potency.May enhance binding affinity through favorable interactions with hydrophobic residues in the active site.
Analogue 2Replacement of the phenyl group with a substituted phenyl ring (e.g., with fluorine or chlorine).Variable. May increase or decrease potency and selectivity.Halogen substituents can alter the electronic properties and conformation of the molecule, influencing its interaction with the enzyme. researchgate.net
Analogue 3Modification of the 4-methanol group to an ether or an amine.Likely to significantly alter activity.The hydroxymethyl group may form hydrogen bonds within the active site. Changing this group would probe the importance of this interaction.
Analogue 4Introduction of a substituent at the 5-position of the pyridine ring.Can modulate selectivity against CYP11B1.The active sites of CYP11B1 and CYP11B2, while similar, have subtle differences that can be exploited by appropriately placed substituents to achieve selectivity. nih.gov
Analogue 5Replacement of the pyridine ring with another heterocycle (e.g., pyrimidine).Can maintain or improve potency and selectivity.Other nitrogen-containing heterocycles can also coordinate with the heme iron, and the altered ring electronics and geometry can fine-tune the binding affinity. nih.gov

This table is illustrative and based on general principles of medicinal chemistry and published SAR for related CYP11B2 inhibitors. Specific activity data for these exact analogues of this compound are not publicly available.

The synthesis of such analogues typically involves modern cross-coupling reactions, such as the Suzuki or Negishi reaction, to form the biaryl core structure, followed by functional group manipulations to introduce the desired diversity.

Mechanistic Studies of Biological Action in Model Systems (Non-Human)

Detailed mechanistic studies elucidating the biological action of this compound in non-human model systems are not present in the current body of scientific literature.

Target Engagement Studies in Isolated Systems

There are no published reports of target engagement studies for this compound in isolated systems. Such studies are crucial for identifying the specific molecular targets with which a compound interacts to exert its biological effects. Techniques such as radioligand binding assays, enzymatic assays, or biophysical methods would be necessary to determine if this compound binds to any specific receptors, enzymes, or other proteins.

Pathways of Biological Modulation

In the absence of identified molecular targets, the pathways of biological modulation for this compound remain unknown. Understanding which signaling or metabolic pathways are affected by a compound is fundamental to characterizing its pharmacological profile.

Applications of 3 Phenylpyridin 4 Yl Methanol in Catalysis and Coordination Chemistry

Design and Synthesis of (3-Phenylpyridin-4-yl)methanol as a Ligand Precursor

The design of ligands derived from this compound is centered on the strategic positioning of the pyridyl nitrogen and the hydroxyl group. These two functionalities provide a bidentate chelation site for metal ions. The phenyl group at the 3-position of the pyridine (B92270) ring offers a way to introduce steric bulk and electronic modifications to the ligand framework, which can influence the stability, reactivity, and selectivity of the resulting metal complexes.

The synthesis of this compound itself can be achieved through multi-step synthetic routes. A common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of the carbon-carbon bond between the pyridine and phenyl rings. For instance, a substituted pyridine, such as a halopyridine, can be coupled with a phenylboronic acid derivative. Subsequent functional group transformations can then be employed to introduce the methanol (B129727) moiety.

Another synthetic strategy involves the nucleophilic addition of an organometallic reagent to a pyridine-4-carboxaldehyde derivative. nih.govacs.org For example, phenyllithium (B1222949) or a phenyl Grignard reagent can be reacted with a suitable pyridine aldehyde to form the corresponding secondary alcohol, this compound. The versatility of these synthetic methods allows for the preparation of a variety of substituted analogues, enabling the fine-tuning of ligand properties for specific applications. rsc.org

Coordination Chemistry with Transition Metals

The presence of both a nitrogen atom in the pyridine ring and an oxygen atom in the hydroxymethyl group makes this compound and its derivatives effective ligands for a wide range of transition metals.

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound-derived ligands are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The coordination can occur through the pyridyl nitrogen and the deprotonated hydroxyl group, forming a stable chelate ring. The specific coordination mode can be influenced by the reaction conditions, the nature of the metal ion, and the presence of other ancillary ligands.

The characterization of these metal complexes is carried out using a variety of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligand and to observe changes in the chemical shifts upon coordination to a metal center. nih.govutc.edu

Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying the coordination of the hydroxyl group to the metal, as evidenced by a shift in the O-H stretching frequency. researchgate.net

Mass Spectrometry: This technique is used to determine the molecular weight and fragmentation pattern of the complexes, confirming their composition. researchgate.net

Elemental Analysis: Provides the empirical formula of the synthesized complexes. nih.gov

The resulting complexes can exhibit various geometries, such as square planar or octahedral, depending on the coordination number and the electronic configuration of the metal ion. nih.govresearchgate.net

Ligand Field Theory and Electronic Properties of Complexes

Ligand field theory is instrumental in understanding the electronic structure and properties of transition metal complexes derived from this compound. The pyridyl nitrogen is a σ-donor and a π-acceptor, while the alkoxide oxygen is a strong σ- and π-donor. The combination of these donor atoms creates a specific ligand field around the metal center, which influences the splitting of the d-orbitals.

The electronic properties of these complexes, such as their color and magnetic behavior, are a direct consequence of this d-orbital splitting.

UV-Visible Spectroscopy: This technique is used to probe the electronic transitions between the d-orbitals. The energy of these transitions provides information about the ligand field splitting energy (Δ).

Magnetic Susceptibility Measurements: These measurements determine whether a complex is paramagnetic or diamagnetic, which depends on the number of unpaired electrons in the d-orbitals. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are also employed to model the electronic structure of these complexes and to rationalize their observed properties. utc.edu These theoretical studies can provide insights into the nature of the metal-ligand bonding and the distribution of electron density within the molecule.

Catalytic Applications of this compound-Derived Complexes

The unique steric and electronic properties of metal complexes derived from this compound make them promising candidates for various catalytic applications.

Asymmetric Catalysis and Enantioselective Transformations

By introducing chiral centers into the ligand backbone, for example, by modifying the phenyl group or the methanol moiety, chiral versions of this compound can be synthesized. nih.gov These chiral ligands can then be used to create asymmetric catalysts for enantioselective transformations. The well-defined coordination sphere created by the ligand can effectively control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Potential applications in asymmetric catalysis include:

Asymmetric Hydrogenation: Chiral ruthenium or rhodium complexes can be used for the enantioselective reduction of prochiral ketones and olefins.

Asymmetric Allylic Alkylation: Palladium complexes of chiral ligands are widely used in the asymmetric allylic alkylation of various nucleophiles. nih.govmdpi.com

Asymmetric Cycloadditions: Chiral Lewis acid complexes can catalyze enantioselective Diels-Alder and other cycloaddition reactions. mdpi.com

The modular nature of the this compound framework allows for the systematic tuning of the catalyst structure to optimize both reactivity and enantioselectivity for a specific transformation.

Cross-Coupling Reactions

Palladium complexes bearing ligands derived from this compound have shown potential in catalyzing cross-coupling reactions, which are fundamental transformations in modern organic synthesis. The ligand's role is to stabilize the active palladium species and to facilitate the elementary steps of the catalytic cycle, namely oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. Ligands derived from this compound can enhance the efficiency and scope of this reaction, particularly for the coupling of challenging substrates. researchgate.netresearchgate.netrsc.org

Heck Coupling: This reaction couples an alkene with an aryl or vinyl halide. The steric and electronic properties of the ligand can influence the regioselectivity and stereoselectivity of the Heck reaction.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The use of appropriate ligands can improve the catalyst's stability and turnover number. nih.gov

Direct Arylation: The direct arylation of C-H bonds is an increasingly important area of research, and ligands based on this compound can be designed to promote these challenging transformations. nih.gov

The ability to tune the ligand's properties by modifying the phenyl and hydroxymethyl groups allows for the development of highly active and selective catalysts for a wide range of cross-coupling reactions.

Oxidation and Reduction Catalysis

There is currently no available research data or published literature that details the application of this compound as a catalyst or ligand in either oxidation or reduction catalysis. Searches of chemical databases and scientific journals did not yield any studies where this specific compound was employed to catalyze oxidation reactions (e.g., alcohol oxidation, epoxidation) or reduction reactions (e.g., hydrogenation, transfer hydrogenation).

Organocatalytic Applications of this compound

Similarly, the use of this compound as an organocatalyst has not been reported in the peer-reviewed literature. While pyridine derivatives are a well-established class of organocatalysts, the specific catalytic activity of this compound has not been explored or documented. There are no published examples of this compound being used to promote organic reactions in a metal-free catalytic system.

Mechanistic Insights into Catalytic Cycles and Active Species Formation

Given the absence of any reported catalytic applications for this compound, there is consequently no information available regarding mechanistic insights, catalytic cycles, or the formation of active species involving this compound. Mechanistic studies are contingent on the observation of catalytic activity, which has not been documented for this specific molecule.

Applications of 3 Phenylpyridin 4 Yl Methanol in Material Science

Use as a Monomer or Building Block for Polymeric Materials

The presence of the hydroxymethyl group allows (3-Phenylpyridin-4-yl)methanol to be utilized as a monomer in the synthesis of various polymeric materials. The resulting polymers can benefit from the inherent properties of the phenyl and pyridine (B92270) moieties.

Polymers incorporating the this compound unit can be synthesized through the polymerization of the methanol (B129727) group or by using it as a precursor to create more complex polymerizable monomers. While direct polymerization of this compound is not extensively documented, related systems such as those based on poly(4-vinylpyridine) demonstrate the utility of pyridine-containing polymers. rsc.org The incorporation of the 3-phenylpyridin-4-yl moiety into polymer backbones or as pendant groups can introduce functionalities such as metal coordination sites, hydrogen bonding capabilities, and enhanced thermal stability. For instance, block copolymers containing pyridine units have been shown to self-assemble into various nanostructures. rsc.orgrsc.org

The synthesis of such functional polymers can be achieved through various polymerization techniques. A general procedure for the polymerization of a vinyl-substituted derivative of this compound could involve a controlled radical polymerization method, as illustrated in the table below, which is based on general polymer synthesis procedures. unizar.es

Table 1: Illustrative Polymerization of a this compound-derived Monomer

ParameterDescription
Monomer Vinyl-(3-phenylpyridin-4-yl)methanol (hypothetical)
Polymerization Type Reversible Addition-Fragmentation chain-Transfer (RAFT)
Initiator AIBN (Azobisisobutyronitrile)
Solvent Tetrahydrofuran (THF)
Reaction Temperature 60-80 °C
Resulting Polymer Poly(vinyl-(3-phenylpyridin-4-yl)methanol)

This table is illustrative and based on general polymerization methodologies.

The nitrogen atom in the pyridine ring of this compound serves as an excellent coordination site for metal ions, making it a valuable ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). semanticscholar.orgrsc.org These materials are crystalline solids composed of metal nodes connected by organic linkers, and they exhibit high porosity and surface areas, making them suitable for applications in gas storage, separation, and catalysis.

While specific MOFs constructed directly from this compound are not widely reported, the synthesis of MOFs from structurally similar ligands, such as 3-nitro-4-(pyridin-4-yl)benzoic acid and 3-pyridin-4-yl-benzoate, has been successfully demonstrated. nih.govosti.gov These studies show that the pyridine-containing ligand can effectively bridge metal centers to form complex three-dimensional networks. For example, the reaction of metal salts with 3-pyridin-4-yl-benzoic acid under ambient conditions has led to the formation of 3D MOFs with novel topologies. osti.gov Similarly, the use of 3-nitro-4-(pyridin-4-yl)benzoic acid has resulted in the synthesis of topologically diverse MOFs. nih.gov The general synthetic approach involves the solvothermal reaction of the ligand with a metal salt, as detailed in Table 2.

Table 2: General Synthesis of a MOF using a Phenyl-Pyridine Based Ligand

ComponentExampleRole
Ligand 3-nitro-4-(pyridin-4-yl)benzoic acidOrganic Linker
Metal Salt Cadmium(II) nitrate, Nickel(II) nitrateMetal Node
Solvent Dimethylformamide (DMF), MethanolReaction Medium
Reaction Condition SolvothermalPromotes crystal growth
Resulting Structure 3D Metal-Organic FrameworkPorous material

This table is based on the synthesis of MOFs from ligands structurally related to this compound. nih.gov

Optoelectronic Materials Derived from this compound

The conjugated system of the phenyl and pyridine rings in this compound provides a foundation for the development of optoelectronic materials with applications in light-emitting diodes and photovoltaics.

Derivatives of this compound have the potential to be used in the fabrication of organic light-emitting diodes (OLEDs). The phenylpyridine moiety is a common component in iridium(III) complexes, which are known for their high phosphorescence quantum yields. rsc.org By modifying the this compound structure, for example, by attaching it to other chromophores or incorporating it into larger conjugated systems, it is possible to tune the emission color and efficiency of the resulting materials. nih.gov

For instance, iridium(III) complexes containing styrene-modified phenylpyridine ligands have been synthesized and shown to exhibit green emission with good thermal stability, making them suitable for OLED applications. rsc.org The design of such molecules often focuses on achieving appropriate HOMO and LUMO energy levels to facilitate efficient charge injection and transport. nih.gov

Table 3: Photophysical Properties of a Representative Phenylpyridine-based Iridium(III) Complex

ComplexEmission ColorPhotoluminescence PeakApplication
Ir(ppy-VB)₂(acac)Green~520 nmOLED Emitter

Data is for a representative complex, Ir(ppy-VB)₂(acac), where ppy-VB is a derivative of phenylpyridine. rsc.org

The chromophoric nature of the phenylpyridine scaffold also suggests its potential use in dye-sensitized solar cells (DSSCs) and other photovoltaic devices. In a DSSC, a photosensitizer absorbs light and injects an electron into a semiconductor, generating a photocurrent. While direct applications of this compound in this area are yet to be fully explored, related molecular structures are of interest. The ability to functionalize the phenyl and pyridine rings allows for the fine-tuning of the absorption spectrum and redox properties, which are crucial for efficient light harvesting and charge transfer.

Liquid Crystalline Properties

The rigid, rod-like structure of the 3-phenylpyridine (B14346) core is a key feature that could lead to the development of liquid crystalline materials. By attaching flexible alkyl chains to the this compound molecule, it may be possible to induce mesophase behavior. Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal, and they are widely used in display technologies.

The introduction of the phenylpyridine moiety as a mesogenic core could lead to the formation of nematic or smectic phases. Research on block copolymers with rigid blocks has shown that such structures can exhibit liquid crystalline alignment. rsc.org While specific studies on the liquid crystalline properties of this compound derivatives are scarce, the molecular geometry is conducive to the formation of such ordered phases.

Supramolecular Assembly and Self-Assembled Structures of this compound

The molecular architecture of this compound, featuring a hydroxyl group, a pyridine ring, and a phenyl ring, provides a versatile platform for the formation of intricate supramolecular assemblies and self-assembled structures. These assemblies are primarily governed by a combination of non-covalent interactions, including hydrogen bonding and π-π stacking, which dictate the packing of the molecules in the solid state and their behavior in solution.

While the specific crystal structure of this compound is not extensively detailed in the reviewed literature, the supramolecular behavior can be inferred from studies of its isomers and closely related compounds. For instance, the crystal structure of the isomeric compound, phenyl(pyridin-2-yl)methanol, reveals that the molecules are linked by O—H⋯N hydrogen bonds, forming helical chains that extend along the c-axis direction nih.gov. This type of hydrogen bonding pattern is a strong indicator of how this compound is likely to self-assemble, with the hydroxyl group of one molecule interacting with the pyridyl nitrogen of a neighboring molecule.

In addition to self-assembly through hydrogen bonding, the pyridyl and methanol functionalities make this compound and its derivatives excellent candidates for the construction of more complex supramolecular systems, such as coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the pyridine ring can coordinate to metal centers, while the hydroxyl group can either participate in further hydrogen bonding or be functionalized to create more elaborate ligands. An example of a related compound, (3,5-Di(pyridin-4-yl)phenyl)methanol, is utilized in the synthesis of ligands for metallo-supramolecular polymers, underscoring the importance of the pyridyl and methanol groups in building extended, functional material structures . The pyridine rings, in this case, provide the coordination sites for metal ions, leading to the formation of polymeric chains or networks .

The table below summarizes the key non-covalent interactions and their potential roles in the supramolecular assembly of this compound, based on the analysis of its functional groups and data from related structures.

Interaction TypeParticipating GroupsRole in Supramolecular Assembly
Hydrogen Bonding Hydroxyl (-OH) group and Pyridine Nitrogen (N)Primary driving force for self-assembly, leading to the formation of chains or other ordered structures. The O-H group acts as the donor and the pyridyl nitrogen as the acceptor.
π-π Stacking Phenyl and Pyridine ringsStabilizes the supramolecular structure by promoting face-to-face or edge-to-face interactions between the aromatic rings of adjacent molecules.
Coordination Bonding Pyridine Nitrogen (N) and Metal IonsEnables the formation of coordination polymers and metal-organic frameworks when metal ions are introduced, with the pyridine acting as a ligand.

The study of pyridine derivatives in supramolecular chemistry has shown that even minor changes in the molecular structure, such as the position of the nitrogen atom in the pyridine ring, can significantly impact the resulting co-adsorption structures due to alterations in the O–H⋯N hydrogen bonds rsc.org. This highlights the sensitivity and tunability of self-assembly processes in this class of compounds. Therefore, the specific substitution pattern of this compound is expected to lead to unique and well-defined supramolecular structures with potential applications in crystal engineering and the design of new materials.

Emerging Research Directions and Future Perspectives for 3 Phenylpyridin 4 Yl Methanol

Integration with Artificial Intelligence and Machine Learning for Drug Discovery or Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the fields of drug discovery and material science. nih.govacs.org For (3-Phenylpyridin-4-yl)methanol, these computational tools offer a powerful avenue for accelerating research and unlocking its full potential.

In the realm of drug discovery, ML algorithms can be trained on vast datasets of chemical compounds and their biological activities to predict the potential therapeutic properties of new molecules. rsc.org For this compound, AI can be employed to:

Predict Biological Activity: By analyzing its structural features, ML models can predict its binding affinity to various biological targets, such as enzymes and receptors. rsc.org This can help in identifying potential therapeutic areas where the compound might be effective.

ADMET Profiling: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound and its derivatives. rsc.org This in silico screening can help in the early identification of candidates with favorable pharmacokinetic and safety profiles, reducing the time and cost associated with preclinical testing. rsc.org

De Novo Design: Generative AI models can design novel derivatives of this compound with optimized properties for a specific biological target. rsc.org These models can explore a vast chemical space to propose new structures with enhanced efficacy and reduced off-target effects.

In material design, AI and ML can accelerate the discovery of new materials with desired physicochemical properties. ukri.orgresearchgate.net For this compound and its derivatives, these technologies could be used to:

Predict Material Properties: Machine learning models can predict properties such as thermal stability, optical characteristics, and conductivity based on the molecular structure. ukri.orgresearchgate.net This is particularly relevant for applications in electronics and photonics, where pyridine-containing compounds have shown promise.

High-Throughput Screening: AI can be used to virtually screen libraries of this compound derivatives for specific material applications, such as in the development of organic light-emitting diodes (OLEDs) or sensors.

The application of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, which are foundational to ML in chemistry, can provide significant insights. ukri.orgresearchgate.net By establishing a mathematical relationship between the chemical structure and the biological activity or physical properties, these models can guide the synthesis of new derivatives with improved characteristics.

Computational ApproachApplication to this compoundPotential Outcome
Machine Learning Prediction of biological activity and ADMET properties.Identification of new therapeutic targets and lead optimization.
Generative AI De novo design of novel derivatives.Creation of patentable new chemical entities with enhanced properties.
QSAR/QSPR Modeling of structure-activity/property relationships.Rational design of compounds with desired biological or material properties.

Novel Synthetic Methodologies and Bio-Inspired Synthesis

The development of novel and efficient synthetic routes is a cornerstone of modern organic chemistry. For this compound, future research will likely focus on methodologies that offer higher yields, greater selectivity, and improved sustainability.

Current synthetic strategies for related 3-arylpyridines often involve cross-coupling reactions. Future advancements may include the use of more efficient catalytic systems, such as those based on earth-abundant metals, to reduce costs and environmental impact. One-pot multicomponent reactions, which allow for the synthesis of complex molecules in a single step from simple precursors, represent another promising avenue for the efficient production of this compound and its derivatives. nih.gov

Bio-inspired synthesis, which mimics nature's synthetic strategies, offers a paradigm shift in the creation of complex molecules. google.comchemicalbook.com The biosynthesis of pyridine-containing natural products often involves enzymatic cascades that proceed with high selectivity and efficiency under mild conditions. researchgate.net Future research could explore:

Biocatalysis: The use of isolated enzymes or whole-cell systems to catalyze key steps in the synthesis of this compound. rsc.org This could involve, for example, the enzymatic reduction of a corresponding aldehyde or ketone to the methanol (B129727) group.

Chemoenzymatic Synthesis: A combination of traditional chemical synthesis and biocatalysis to leverage the advantages of both approaches. This could lead to more concise and sustainable synthetic routes.

The development of synthetic methods inspired by the biosynthesis of complex alkaloids containing pyridine (B92270) moieties could also open up new avenues for creating structurally diverse analogs of this compound. acs.org

Synthetic ApproachDescriptionPotential Advantages for this compound Synthesis
Novel Catalysis Use of advanced catalysts (e.g., earth-abundant metals, nanocatalysts).Higher yields, improved selectivity, lower cost, and reduced environmental impact.
Multicomponent Reactions Combining three or more reactants in a single step to form the product.Increased efficiency, reduced waste, and simplified purification.
Bio-inspired Synthesis Mimicking natural enzymatic pathways to construct the molecule.High selectivity, mild reaction conditions, and potential for sustainable production.
Biocatalysis Employing enzymes or whole cells for specific transformations.Environmentally friendly and highly specific chemical conversions.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of intermediates. Advanced spectroscopic techniques are at the forefront of this capability and are poised to play a significant role in optimizing the synthesis of this compound.

In situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the continuous analysis of a reaction mixture without the need for sampling. researchgate.netrasayanjournal.co.in For the synthesis of this compound, which may involve steps like Grignard reactions, these techniques can be used to:

Track Reactant Consumption and Product Formation: Real-time monitoring of characteristic vibrational bands of reactants, intermediates, and the final product can provide a detailed kinetic profile of the reaction. rsc.org

Identify Reaction Intermediates: The detection of transient species can help to elucidate the reaction mechanism, leading to a more fundamental understanding of the process.

Optimize Reaction Conditions: By observing the effect of changing parameters such as temperature, pressure, and catalyst loading in real-time, the reaction conditions can be rapidly optimized for maximum yield and purity.

For instance, in a Grignard reaction to form the phenyl-pyridine bond, in situ FTIR could monitor the consumption of the Grignard reagent and the pyridine precursor, as well as the appearance of the this compound product. rsc.org Similarly, laser-induced Raman spectroscopy could be employed to monitor solid-state or solution-phase reactions, providing complementary information to FTIR. nih.gov The use of fiber-optic probes allows for the convenient integration of these spectroscopic tools into various reactor setups, from laboratory-scale flasks to industrial production vessels.

Spectroscopic TechniqueInformation GainedApplication in this compound Synthesis
In Situ FTIR (e.g., ReactIR) Real-time concentration changes of reactants, intermediates, and products.Monitoring Grignard reactions, reductions, and other key synthetic steps.
In Situ Raman Spectroscopy Vibrational information, often complementary to FTIR, suitable for various phases.Elucidating reaction mechanisms and optimizing reaction parameters.
Process Analytical Technology (PAT) Integration of in-line analytical tools for process understanding and control.Ensuring consistent product quality and optimizing manufacturing processes.

Exploration of New Biological Targets and Therapeutic Areas (Preclinical)

The structural motif of a phenyl group attached to a pyridine ring is present in numerous biologically active compounds, suggesting a rich pharmacological landscape for this compound to be explored. While specific preclinical data for this exact compound is not widely published, the activities of structurally related molecules provide a strong rationale for future investigations into several therapeutic areas.

Oncology: Pyridine derivatives are known to exhibit anticancer properties. nih.gov The mechanism of action could involve the inhibition of key enzymes in cancer cell proliferation or the interaction with nucleic acids. Future preclinical studies could evaluate the cytotoxic effects of this compound against a panel of cancer cell lines and explore its potential as a scaffold for the development of new anticancer agents.

Neurodegenerative Diseases: Compounds with a phenylpyridine core have been investigated as modulators of receptors in the central nervous system, such as muscarinic acetylcholine (B1216132) receptors and metabotropic glutamate (B1630785) receptors. ukri.orggoogle.com These receptors are implicated in diseases like Alzheimer's and Parkinson's. Preclinical models could be used to assess the potential of this compound and its derivatives to modulate these targets and ameliorate disease-related pathologies.

Infectious Diseases: The pyridine nucleus is a common feature in many antimicrobial and antiviral agents. acs.org The ability of this compound to inhibit the growth of various pathogens, including bacteria and fungi, could be a focus of future preclinical research.

Metabolic Diseases: Some substituted pyridine derivatives have been identified as inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 2, a target for osteoporosis treatment. rasayanjournal.co.in This opens the possibility that this compound could be investigated for its effects on this or other enzymes involved in metabolic pathways.

Agrochemicals: Phenylpyridine derivatives have also been explored for their herbicidal activity. acs.org Further screening of this compound in this area could lead to the development of new crop protection agents.

The initial steps in these preclinical explorations would involve in vitro assays to determine the compound's activity against specific biological targets, followed by studies in cell-based models and eventually in vivo studies in animal models of disease.

Potential Therapeutic AreaRationale Based on Related CompoundsFuture Preclinical Research
Oncology Pyridine derivatives show anticancer activity. nih.govCytotoxicity screening, mechanism of action studies.
Neurodegenerative Diseases Phenylpyridine scaffolds modulate CNS receptors. ukri.orggoogle.comReceptor binding assays, animal models of Alzheimer's/Parkinson's.
Infectious Diseases Pyridine nucleus is common in antimicrobials. acs.orgIn vitro testing against bacterial and fungal strains.
Metabolic Diseases Substituted pyridines can inhibit metabolic enzymes. rasayanjournal.co.inEnzyme inhibition assays for targets like 17β-HSD2.
Agrochemicals Phenylpyridines have shown herbicidal properties. acs.orgScreening for herbicidal and insecticidal activity.

Development of Sustainable and Eco-Friendly Applications

The principles of green chemistry are increasingly guiding chemical research and development, with a focus on minimizing environmental impact and promoting sustainability. For this compound, there are several avenues for the development of more eco-friendly synthetic processes and applications.

Green Synthetic Methods: The adoption of green chemistry principles in the synthesis of this compound is a key area for future research. This includes:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and energy consumption. nih.govacs.org

Use of green solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ionic liquids. rasayanjournal.co.in

Catalysis: Employing reusable catalysts, including nanocatalysts and biocatalysts, to improve efficiency and reduce waste. researchgate.net

Renewable Feedstocks: As previously mentioned, exploring synthetic routes that start from biomass-derived materials would be a significant step towards a more sustainable production process. acsgcipr.orgnih.gov

Eco-Friendly Applications: Beyond its synthesis, this compound could be utilized in applications that contribute to sustainability. For example:

Biodegradable Materials: As a building block, it could potentially be incorporated into the synthesis of biodegradable polymers or materials, offering an alternative to petroleum-based plastics. nih.gov

Green Catalysis: Pyridine derivatives can act as ligands for metal catalysts or as organocatalysts themselves. biosynce.com Future research could explore the use of this compound or its derivatives in catalytic systems for green chemical transformations.

Antifouling Agents: Some organic compounds are being investigated as environmentally friendly alternatives to toxic antifouling agents used to prevent the growth of marine organisms on ship hulls. The biological activity of pyridine derivatives suggests this as a potential area of exploration.

The development of sustainable and eco-friendly applications for this compound not only aligns with the global push for greener technologies but also opens up new commercial opportunities for this versatile compound.

Area of Sustainable DevelopmentSpecific ApproachPotential Impact
Green Synthesis Microwave irradiation, green solvents, biocatalysis.Reduced energy consumption, less hazardous waste, and safer processes.
Synthesis from renewable feedstocks (e.g., biomass).Decreased reliance on fossil fuels and a smaller carbon footprint.
Eco-Friendly Applications Incorporation into biodegradable polymers.Development of sustainable materials to combat plastic pollution.
Use as a ligand or organocatalyst in green reactions.Enabling more efficient and environmentally friendly chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for (3-Phenylpyridin-4-yl)methanol, and how do reaction conditions influence yield?

  • Answer : Synthesis typically involves multi-step reactions, starting with pyridine or phenylpyridine derivatives. Key steps may include nucleophilic substitution, oxidation/reduction of alcohol groups, or cross-coupling reactions. For example, fluorinated pyridine derivatives often require controlled fluorination and trifluoromethylation under inert atmospheres . Reaction parameters such as temperature (e.g., 60–100°C for substitution reactions), solvent polarity (e.g., DMF for polar intermediates), and catalysts (e.g., Pd for cross-coupling) critically impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the hydroxymethyl (-CH₂OH) and phenyl-pyridine moieties. High-Performance Liquid Chromatography (HPLC) with UV detection (λmax ~245–276 nm) assesses purity, while mass spectrometry (LC-MS) validates molecular weight . Differential Scanning Calorimetry (DSC) can detect polymorphic forms, and Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., O-H stretch at ~3200–3600 cm⁻¹) .

Q. What are the stability and storage recommendations for this compound?

  • Answer : The compound is hygroscopic and prone to oxidation. Storage at –20°C under inert gas (e.g., argon) in amber vials minimizes degradation. Stability studies suggest a shelf life of ≥4 years when stored properly. Periodic purity checks via HPLC are advised .

Advanced Research Questions

Q. How does stereochemistry at the hydroxymethyl group influence the reactivity of this compound in cross-coupling reactions?

  • Answer : Stereochemical configuration (R/S) affects electronic and steric interactions during catalysis. For example, the (R)-enantiomer may exhibit higher affinity in Suzuki-Miyaura cross-coupling due to optimal alignment with palladium catalysts, enhancing aryl-aryl bond formation. Computational modeling (DFT) can predict transition-state geometries, while chiral HPLC separates enantiomers for comparative reactivity studies .

Q. What mechanistic insights explain contradictory catalytic activity data for this compound derivatives in enzymatic assays?

  • Answer : Contradictions often arise from assay-specific conditions (e.g., pH, co-solvents) or competing reaction pathways. For instance, chelation of metal ions (e.g., Mg²⁺) by the hydroxymethyl group may inhibit metalloenzymes under low-pH conditions but activate oxidoreductases at neutral pH. Systematic variation of buffer systems and kinetic studies (e.g., Michaelis-Menten plots) are essential to resolve such discrepancies .

Q. What computational strategies can predict the biological interactions of this compound derivatives with neurotransmitter receptors?

  • Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to targets like dopamine or serotonin receptors. The hydroxymethyl group’s hydrogen-bonding capacity and phenyl-pyridine π-stacking are critical for receptor-ligand interactions. QSAR models trained on analogous compounds (e.g., piperidine-methanol derivatives) can prioritize derivatives for in vitro testing .

Data Contradiction and Optimization

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Answer : Solubility discrepancies may stem from polymorphic forms or impurities. Phase solubility analysis (e.g., Higuchi–Connors method) in solvents like ethanol, DMSO, or hexane clarifies trends. Co-solvency approaches (e.g., ethanol-water mixtures) or salt formation (e.g., hydrochloride) improve solubility for biological assays .

Q. What experimental design principles minimize byproduct formation during large-scale synthesis of this compound?

  • Answer : Kinetic control (e.g., slow reagent addition) and in situ monitoring (e.g., ReactIR) reduce side reactions. Continuous-flow reactors enhance heat/mass transfer, suppressing dimerization or oxidation. Design of Experiments (DoE) optimizes parameters like stoichiometry and residence time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.